5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide, with the Chemical Abstracts Service number 955914-59-7, is a compound that belongs to the oxazole class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methoxyphenyl group and a methylthio group. Oxazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
This compound is classified under the broader category of oxazole derivatives. Oxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom. The specific structure of 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide positions it as a potential candidate for various pharmaceutical applications due to its unique substituents that may enhance its biological activity .
The synthesis of 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice, often employing catalysts like copper or palladium to facilitate the reactions. Purification techniques such as flash chromatography are commonly used to isolate the final product from reaction mixtures .
The molecular structure of 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide features:
The molecular formula is C₁₈H₁₈N₂O₃S, and its molecular weight is approximately 340.4 g/mol . The compound's structural features contribute significantly to its potential biological activities.
5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide often involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that oxazole derivatives can inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
Research indicates that these compounds may bind competitively or non-competitively to target sites, leading to altered enzymatic activity that can inhibit cellular proliferation or induce apoptosis in cancer cells .
Relevant data on melting point, boiling point, and specific reactivity profiles would require experimental determination or literature references specific to this compound.
5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide has potential applications in medicinal chemistry due to its structural characteristics:
The oxazole-carboxamide core represents a privileged structure in drug design due to its dual hydrogen-bonding capability and metabolic stability. In 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide, the electron-donating methoxy group at the para-position of the phenyl ring significantly influences electron distribution across the conjugated system, enhancing interaction with aromatic pockets in enzyme binding sites [4] [5]. This substitution pattern has demonstrated superior target affinity compared to ortho- or meta-substituted analogs in biochemical assays. The methylthioether moiety on the aniline fragment provides both steric bulk and polarizability, facilitating hydrophobic interactions while maintaining moderate solubility profiles [1].
The molecule's planar configuration between the oxazole and 4-methoxyphenyl ring enables deep penetration into enzyme active sites, particularly those with narrow hydrophobic clefts. This geometric feature is critical for inhibitors targeting mitochondrial enzymes like succinate dehydrogenase (SDH), where the compound's dimensions align with the ubiquinone-binding site [2] [5]. Additionally, the carboxamide bridge serves as a versatile bioisostere for ester and ketone functionalities, offering enhanced metabolic stability while maintaining key hydrogen-bonding interactions with backbone amides in target proteins. This molecular characteristic has been exploited in developing kinase inhibitors where the carboxamide forms bidentate hydrogen bonds with hinge region residues [9].
Table 3: Comparative Bioisosteric Replacement Effects on Oxazole Scaffolds
Bioisostere | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) | Key Interaction |
---|---|---|---|
Carboxamide (Reference) | 0.27 μM (GSK-3β) [9] | >60 min | H-bond with catalytic lysine |
Ketone | 1.8 μM | 32 min | Hydrophobic pocket occupancy |
Ester | 5.3 μM | 22 min | Transient H-bonding |
Reverse Amide | 12.4 μM | 45 min | Suboptimal orientation |
Structure-activity relationship (SAR) studies reveal that substituent modifications profoundly impact biological activity. The 4-methoxyphenyl group cannot be replaced with alkyl chains without complete loss of SDH inhibition (IC₅₀ >100 μM vs 16.6 μM for SEZC7) [2]. Similarly, replacing the methylthio group with methylsulfonyl abolishes fungicidal activity against Magnaporthe grisea (EC₅₀ >50 mg/L vs 0.17 mg/L for SEZA18) [2], highlighting the delicate electronic balance required for efficacy. Molecular modeling indicates that the methylthio group occupies a hydrophobic subpocket in SDH, with sulfur forming a weak hydrogen bond with tyrosine residues [2] [5].
The strategic incorporation of methoxyphenyl and methylthio groups enables dual targeting of cyclooxygenase (COX) isoforms and cancer-associated enzymatic pathways. Molecular docking studies demonstrate that the 4-methoxyphenyl moiety penetrates the hydrophobic channel adjacent to the COX-2 active site, with the methoxy oxygen forming a hydrogen bond with Ser530 – a key residue differentiating COX-2 from COX-1 inhibition [4] [9]. This specificity is crucial for developing anti-inflammatory agents without gastrointestinal toxicity associated with non-selective COX inhibition.
In oncology applications, these derivatives exhibit multifaceted mechanistic actions. They function as potent succinate dehydrogenase inhibitors (SDHIs) by competing with ubiquinone binding, thereby disrupting mitochondrial electron transport. Compound SEZC7 (structurally analogous to the subject molecule) demonstrates an IC₅₀ of 16.6 μM against SDH, comparable to boscalid (IC₅₀ = 12.9 μM) [2]. Transcriptome analysis reveals that SDH inhibition by these compounds fundamentally rewires energy metabolism in cancer cells, suppressing glycolysis while impairing ATP production through oxidative phosphorylation [2]. This dual metabolic disruption creates synthetic lethality in tumors reliant on mitochondrial respiration.
Table 4: Enzymatic Targets and Inhibition Profiles of Methoxyphenyl-Oxazole Derivatives
Molecular Target | Biological Function | Inhibitory Activity | Therapeutic Implication |
---|---|---|---|
Succinate Dehydrogenase (SDH) | Mitochondrial Complex II | IC₅₀ = 16.6 μM [2] | Antifungal/Anticancer metabolic disruption |
GSK-3β | Tau phosphorylation regulator | IC₅₀ = 0.27 μM [9] | Alzheimer's disease neuroprotection |
USP30 | Mitochondrial deubiquitylating enzyme | Kᵢ < 100 nM [6] | Mitophagy induction in neurodegeneration |
COX-2 | Prostaglandin synthesis | Selective inhibition [4] | Anti-inflammatory applications |
The methylthioaniline component enables selective inhibition of ubiquitin-specific peptidase 30 (USP30), a deubiquitylating enzyme regulating mitophagy. Patent data reveals that N-(1-cyanopyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide derivatives (structurally similar to the subject compound) inhibit USP30 at nanomolar concentrations (Kᵢ < 100 nM) [6]. This inhibition promotes PINK1-Parkin mediated mitophagy, offering a therapeutic strategy for diseases characterized by mitochondrial dysfunction, including Parkinson's disease and chemotherapy-resistant cancers. The methylthio group specifically interacts with a cysteine residue in the USP30 catalytic domain through reversible covalent binding, enabling sustained enzyme inhibition without permanent inactivation [6].
In cancer models, these compounds demonstrate multimodal anticancer effects beyond metabolic disruption. They induce G₀/G₁ cell cycle arrest by downregulating cyclin D1 expression and inhibit angiogenesis by suppressing VEGF production. The trifluoromethylphenyl analog exhibits potent activity against breast cancer cell lines (IC₅₀ = 3.2 μM) through simultaneous inhibition of SDH and receptor tyrosine kinases [6]. This polypharmacology profile is particularly valuable for overcoming compensatory mechanisms in malignant cells.
The evolution of oxazole carboxamides as targeted inhibitors commenced with the discovery of their inherent affinity for kinase ATP pockets. Early lead optimization focused on 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(pyridin-4-yl)oxazole-2-carboxamide derivatives as PDGFR inhibitors, but these exhibited limited isoform selectivity [9]. The introduction of methoxyphenyl substituents at the oxazole 5-position marked a significant advancement, improving GSK-3β inhibition by 50-fold compared to unsubstituted analogs. PF-04802367 (PF-367) exemplifies this structural class, where the oxazole-4-carboxamide moiety provides critical hinge-binding interactions with GSK-3β, achieving IC₅₀ values below 100 nM [9].
The discovery of SDH inhibition potential emerged from fungicide development programs. Between 2019-2025, researchers systematically modified the 5-aryl and N-aryl components of oxazole carboxamides, leading to compounds like SEZA18 and SEZC7 with exceptional activity against Magnaporthe grisea (EC₅₀ = 0.17 and 0.50 mg/L, respectively) [2]. These derivatives surpassed hymexazol (EC₅₀ = 45.5 mg/L) and approached prochloraz (EC₅₀ = 0.15 mg/L) in efficacy [2]. Structural analysis revealed that the carboxamide linkage orientation was critical for SDH binding, with the carbonyl oxygen forming hydrogen bonds with Tyr135 and the nitrogen interacting with His121 in the enzyme's ubiquinone pocket [2].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5